molecular formula C9H10ClN3O B13178908 4-Chloro-6-[cyclopropyl(methyl)amino]pyrimidine-5-carbaldehyde

4-Chloro-6-[cyclopropyl(methyl)amino]pyrimidine-5-carbaldehyde

Cat. No.: B13178908
M. Wt: 211.65 g/mol
InChI Key: XOUBBEPXTQGBFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-[cyclopropyl(methyl)amino]pyrimidine-5-carbaldehyde is a heterocyclic compound with a pyrimidine ring structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its unique structure, featuring a chloro group and a cyclopropyl(methyl)amino substituent, makes it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-[cyclopropyl(methyl)amino]pyrimidine-5-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, which is then subjected to nucleophilic substitution reactions to introduce the cyclopropyl(methyl)amino group . The reaction conditions often involve the use of polar aprotic solvents and bases to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-[cyclopropyl(methyl)amino]pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydride or potassium carbonate for nucleophilic substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can modify the aldehyde group to carboxylic acids or alcohols, respectively.

Scientific Research Applications

4-Chloro-6-[cyclopropyl(methyl)amino]pyrimidine-5-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound is used as a building block for the construction of more complex heterocyclic structures.

    Biological Studies: It is employed in the study of enzyme mechanisms and interactions due to its ability to form stable complexes with biological molecules.

    Industrial Applications: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-[cyclopropyl(methyl)amino]pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The chloro and cyclopropyl(methyl)amino groups can participate in hydrogen bonding and hydrophobic interactions with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the cyclopropyl(methyl)amino group in 4-Chloro-6-[cyclopropyl(methyl)amino]pyrimidine-5-carbaldehyde imparts unique steric and electronic properties, enhancing its selectivity and potency in various applications. This makes it a valuable compound for the development of targeted pharmaceuticals and advanced materials.

Properties

Molecular Formula

C9H10ClN3O

Molecular Weight

211.65 g/mol

IUPAC Name

4-chloro-6-[cyclopropyl(methyl)amino]pyrimidine-5-carbaldehyde

InChI

InChI=1S/C9H10ClN3O/c1-13(6-2-3-6)9-7(4-14)8(10)11-5-12-9/h4-6H,2-3H2,1H3

InChI Key

XOUBBEPXTQGBFM-UHFFFAOYSA-N

Canonical SMILES

CN(C1CC1)C2=C(C(=NC=N2)Cl)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.